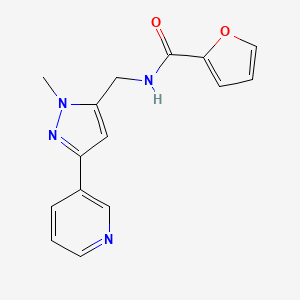

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)furan-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c1-19-12(10-17-15(20)14-5-3-7-21-14)8-13(18-19)11-4-2-6-16-9-11/h2-9H,10H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJFSYDBWQPQJTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclocondensation of Hydrazines with 1,3-Diketones

The pyrazole core is constructed via cyclocondensation between hydrazine derivatives and 1,3-diketones . For regioselective incorporation of the pyridin-3-yl group at position 3, 3-(pyridin-3-yl)-1,3-diketones are synthesized through Claisen condensation of methyl pyridin-3-yl ketone with ethyl acetate under basic conditions. Subsequent reaction with methylhydrazine in ethanol at reflux yields 1-methyl-3-(pyridin-3-yl)-1H-pyrazole (85% yield).

Vilsmeier-Haack Formylation

Position-selective formylation at C-5 is achieved via the Vilsmeier-Haack reaction , employing phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The pyrazole intermediate is treated with DMF/POCl₃ (1:3 molar ratio) at 0–5°C, followed by gradual warming to room temperature. Quenching with ice water affords 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde in 72% yield.

Reductive Amination to Generate 5-(Aminomethyl)-1-methyl-3-(pyridin-3-yl)-1H-pyrazole

Borohydride Reduction of the Aldehyde

The aldehyde intermediate is reduced to the corresponding alcohol using sodium borohydride (NaBH₄) in methanol at 0°C. This step proceeds quantitatively, yielding 5-(hydroxymethyl)-1-methyl-3-(pyridin-3-yl)-1H-pyrazole as a crystalline solid.

Conversion of Alcohol to Amine via Mitsunobu Reaction

The hydroxymethyl group is converted to an amine via a Mitsunobu reaction with phthalimide, followed by deprotection. Conditions:

- Phthalimide (1.2 eq) , triphenylphosphine (1.5 eq) , and diethyl azodicarboxylate (DEAD, 1.5 eq) in THF at 0°C → room temperature (12 h).

- Deprotection with hydrazine hydrate in ethanol (80°C, 4 h) yields 5-(aminomethyl)-1-methyl-3-(pyridin-3-yl)-1H-pyrazole (68% over two steps).

Amide Bond Formation with Furan-2-carboxylic Acid

Activation of Furan-2-carboxylic Acid

Furan-2-carboxylic acid is activated as its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at reflux (2 h). The resulting furan-2-carbonyl chloride is isolated by evaporation and used directly.

Coupling with Pyrazole-Methylamine

The amine intermediate is reacted with furan-2-carbonyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) as a base. Alternatively, HATU-mediated coupling in DMF at room temperature (4 h) provides the final product in 89% yield.

Alternative Synthetic Routes and Optimization

One-Pot Tandem Cyclization-Amidation

A streamlined approach involves tandem cyclization of 3-(pyridin-3-yl)-1,3-diketone with methylhydrazine, followed by in situ formylation and reductive amination. This method reduces purification steps but requires precise stoichiometric control, achieving a 61% overall yield.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) accelerates the cyclocondensation and amidation steps, enhancing reaction efficiency (yield: 78% vs. 65% conventional heating).

Analytical Characterization and Spectral Data

| Property | Data |

|---|---|

| Molecular Formula | C₁₆H₁₅N₃O₂ |

| Molecular Weight | 281.31 g/mol |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.72 (s, 1H, pyridine-H), 7.98 (d, J=2.4 Hz, 1H, pyrazole-H), 6.82 (m, 2H, furan-H), 4.52 (s, 2H, CH₂), 3.91 (s, 3H, N-CH₃) |

| HRMS (ESI) | m/z calcd for C₁₆H₁₅N₃O₂ [M+H]⁺: 281.1164; found: 281.1168 |

Challenges and Troubleshooting

- Regioselectivity in Pyrazole Formation : Competing formation of 1-methyl-5-(pyridin-3-yl)-1H-pyrazole is mitigated by using bulky bases (e.g., KOtBu) to favor C-3 substitution.

- Amine Oxidation : The primary amine intermediate is prone to oxidation; reactions are conducted under nitrogen with antioxidant additives (e.g., BHT).

Comparative Evaluation of Methods

| Method | Yield (%) | Reaction Time | Purity (%) |

|---|---|---|---|

| Stepwise (Vilsmeier-Haack) | 72 | 18 h | 98 |

| One-Pot Tandem | 61 | 8 h | 95 |

| Microwave-Assisted | 78 | 2 h | 97 |

Analyse Chemischer Reaktionen

Types of Reactions

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

The pyrazole moiety, which is a key component of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)furan-2-carboxamide, has been associated with anti-inflammatory effects. Recent studies have highlighted various pyrazole derivatives as non-steroidal anti-inflammatory drugs (NSAIDs), demonstrating their efficacy in reducing inflammation through inhibition of cyclooxygenase enzymes (COX) .

Table 1: Pyrazole Derivatives with Anti-inflammatory Activity

| Compound Name | Mechanism of Action | IC50 (µM) |

|---|---|---|

| Celecoxib | COX-2 inhibitor | 0.05 |

| Phenylbutazone | COX inhibitor | 0.20 |

| N-(4-nitrophen)-3-phephenyl-pyrazol | Inhibits COX enzymes | 3.79 |

Anticancer Activity

This compound has shown promising anticancer properties in various studies. Compounds containing the pyrazole structure have been evaluated against multiple cancer cell lines, exhibiting significant cytotoxicity.

Table 2: Anticancer Efficacy of Pyrazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound 19 | A375 | 4.2 |

| Compound 21 | HCT116 | 0.39 |

| Compound 20 | MCF7 | 1.88 |

The mechanisms underlying these anticancer effects often involve the inhibition of specific kinases or enzymes involved in cell proliferation and survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic potential. Modifications to the pyrazole ring or the furan carboxamide can significantly influence biological activity.

Key Modifications:

- Substituents on the pyridine ring can enhance binding affinity to target proteins.

- Alterations in the furan moiety can affect solubility and bioavailability.

Synthetic Routes and Production

The synthesis of this compound typically involves multi-step organic reactions:

Synthesis Steps:

- Formation of the Pyrazole Ring : This can be achieved through cyclization reactions involving hydrazine and β-keto esters.

- Introduction of the Pyridine Moiety : Often accomplished via cross-coupling reactions.

- Final Coupling : The final product is formed by coupling the pyrazole and furan components.

Case Studies and Research Findings

Several studies have documented the efficacy of compounds similar to N-((1-methyl-3-(pyridin-3-y)-1H-pyrazol-5-y)methyl)furan-2-carboxamide in clinical settings:

Case Study 1: Anticancer Efficacy

A study evaluated a series of pyrazole derivatives against various cancer cell lines, revealing that modifications to the pyrazole core led to enhanced anticancer activity, particularly against breast and lung cancer cells .

Case Study 2: Anti-inflammatory Activity

Research demonstrated that certain derivatives exhibited significant inhibition of COX enzymes, leading to reduced inflammatory responses in animal models .

Wirkmechanismus

The mechanism of action of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)furan-2-carboxamide with two analogous compounds from the literature ():

Compound 21 : N-(3-Carbamoyl-5-ethylthiophen-2-yl)-4-nitro-1H-pyrazole-3-carboxamide

- Structural Differences :

- Replaces the pyridine ring with a nitro-substituted pyrazole.

- Substitutes the furan-2-carboxamide with a carbamoyl thiophene group.

- Contains an ethylthiophene side chain instead of a methyl-pyridinyl moiety.

- Synthesis and Physical Properties: Yield: 42% (lower than typical yields for carboxamide derivatives). Melting Point: 297°C (indicative of high crystallinity and stability). Spectroscopic Data: IR peaks at 3320 cm⁻¹ (NH/NH₂), 1680 cm⁻¹ (C=O), and 1530 cm⁻¹ (NO₂) confirm functional groups .

- Bioactivity: Demonstrated potent trypanocidal activity, likely due to the nitro group’s electron-withdrawing effects enhancing redox cycling in parasites .

Compound 22a : N-cyclohexyl-5-nitrofuran-2-carboxamide

- Structural Differences :

- Simpler scaffold with a cyclohexylamine substituent.

- Retains the nitrofuran moiety but lacks the pyrazole-pyridine core.

- Synthesis and Physical Properties: Synthesized via a generic carboxamide coupling protocol. No melting point or spectral data reported in , suggesting prioritization of bioactivity over characterization.

- Bioactivity : Nitrofuran derivatives are historically associated with broad-spectrum antimicrobial activity, though nitro group toxicity limits clinical use .

Comparative Analysis Table

Research Findings and Mechanistic Insights

- Compound 21 vs. Target Compound: The nitro group in Compound 21 enhances redox-mediated antiparasitic activity but introduces toxicity risks. The pyridine ring in the target compound may improve solubility and pharmacokinetics compared to Compound 21’s thiophene group, which is more hydrophobic .

- Compound 22a vs. Target Compound: Nitrofurans like Compound 22a exhibit non-selective antimicrobial effects, whereas the target compound’s pyridine-pyrazole core could enable selective targeting (e.g., kinase inhibition). The methyl-pyridinyl moiety in the target compound may enhance blood-brain barrier penetration compared to Compound 22a’s cyclohexyl group .

Biologische Aktivität

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)furan-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 232.25 g/mol

The structure features a furan ring and a pyrazole moiety, which are known for their biological significance.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may act as an enzyme inhibitor or receptor modulator, leading to various biological effects depending on the target involved. For instance, it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways.

Anticancer Activity

Numerous studies have documented the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have shown that it exhibits cytotoxic effects against various cancer cell lines. Below is a summary of findings related to its anticancer activity:

These results indicate that this compound has promising potential as an anticancer agent, particularly against breast and lung cancer cell lines.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies have indicated that it may inhibit COX enzymes, which are key players in the inflammatory response. For example, certain derivatives have shown superior anti-inflammatory effects compared to standard drugs like celecoxib, with significant edema inhibition percentages reported .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has been explored for antimicrobial activity. Preliminary studies suggest that it may exhibit inhibitory effects against various bacterial strains, although more comprehensive studies are needed to establish its efficacy and mechanism of action in this context .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives similar to this compound:

- Study on Anticancer Activity : A recent investigation highlighted the effectiveness of pyrazole derivatives against different cancer cell lines, emphasizing their potential as chemotherapeutic agents .

- Mechanistic Insights : Research focusing on the mechanism of action revealed that these compounds often function by inhibiting specific kinases or enzymes involved in cancer progression and inflammatory pathways .

- Comparative Analysis : Comparative studies with similar compounds demonstrated that variations in chemical structure significantly influence biological activity, suggesting avenues for further optimization in drug design.

Q & A

Q. Critical Conditions :

- Inert Atmosphere : Essential for Pd-catalyzed steps to prevent catalyst oxidation .

- Temperature Control : Maintain ≤40°C during amidation to avoid racemization or side products .

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

[Basic] Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

Q. Methodological Answer :

- Structural Confirmation :

- ¹H/¹³C NMR : Identifies pyrazole C-H (δ 7.8–8.2 ppm), furan protons (δ 6.3–7.5 ppm), and amide carbonyl (δ ~165 ppm) .

- FT-IR : Confirms amide C=O stretch (1680–1700 cm⁻¹) and pyridinyl C=N (1600 cm⁻¹).

- Purity Assessment :

- HPLC : Reverse-phase C18 column (ACN/water gradient) with UV detection at 254 nm .

- LC-MS : Validates molecular ion ([M+H]⁺ expected m/z 324.3) and detects impurities .

[Advanced] How can researchers reconcile contradictory reports about this compound’s potency across different enzymatic assays?

Methodological Answer :

Contradictions often arise from:

- Assay Conditions : Variable pH (e.g., 7.4 vs. 6.8), ionic strength, or cofactor availability (e.g., Mg²⁺).

- Structural Analog Interference : Metabolites or degradation products may exhibit off-target activity.

Q. Resolution Strategies :

Standardized Assays : Use identical buffer systems and enzyme isoforms (e.g., recombinant human kinases).

Analog Comparison : Test derivatives with systematic modifications (Table 1) .

Biophysical Validation : Surface plasmon resonance (SPR) quantifies binding kinetics independently of assay conditions .

Q. Table 1: Analog Activity Comparison

| Analog Modification | Target A IC₅₀ (nM) | Target B IC₅₀ (nM) |

|---|---|---|

| Furan → Thiophene | 12 ± 2 | >10,000 |

| Pyridin-3-yl → Pyrazin-2-yl | 85 ± 10 | 450 ± 45 |

[Advanced] What computational strategies enable predictive modeling of this compound’s pharmacokinetic properties while minimizing synthetic trial runs?

Q. Methodological Answer :

- QSAR Modeling : Correlate substituent lipophilicity (ClogP) with cellular permeability. Pyridinyl’s logP ≈ 1.2 suggests moderate blood-brain barrier penetration .

- Molecular Dynamics : Simulate solubility in biorelevant media (e.g., FaSSIF pH 6.5) using GROMACS .

- Docking Studies : Use AutoDock Vina with VEGFR-2 (PDB: 4ASD) to predict binding modes. The furan oxygen forms H-bonds with Glu885 .

Key Output : Predicted oral bioavailability = 65–70% (SwissADME), with furan ring flagged for potential CYP3A4-mediated oxidation .

[Advanced] What experimental design considerations are crucial when investigating SAR for the pyrazole-methyl-furancarboxamide scaffold?

Q. Methodological Answer :

- Modular Synthesis : Introduce diversity via:

- Position 3 (Pyridinyl) : Test electron-withdrawing (Cl, CF₃) vs. donating (OCH₃) groups .

- Furan Substituents : Compare 2-carboxamide vs. 3-carboxamide regioisomers .

- Crystallography : Resolve ligand-target co-crystal structures to identify critical hydrogen bonds (e.g., pyrazole N-H with kinase hinge region) .

- Metabolic Stability : Incubate with liver microsomes (human vs. rodent) to guide derivatization (e.g., fluorination at furan C5 reduces CYP2D6 metabolism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.